molecular formula C20H20N4O3S B6575556 N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide CAS No. 1105247-76-4

N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Cat. No.: B6575556
CAS No.: 1105247-76-4
M. Wt: 396.5 g/mol
InChI Key: UUZLFZRTRIOFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide features a thieno[3,4-c]pyrazole core substituted with a 2-methylbenzamide group and a furan-2-ylmethyl carbamoyl side chain.

Properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-5-2-3-7-15(13)20(26)22-19-16-11-28-12-17(16)23-24(19)10-18(25)21-9-14-6-4-8-27-14/h2-8H,9-12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZLFZRTRIOFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the thieno[3,4-c]pyrazole class, known for exhibiting various therapeutic properties, including anti-inflammatory and anticancer effects.

Chemical Structure

The molecular formula of this compound is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 350.40 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC16H18N4O3SC_{16}H_{18}N_{4}O_{3}S
Molecular Weight350.40 g/mol
Functional GroupsFuran, Thieno[3,4-c]pyrazole, Amide

Anticancer Properties

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer activities. The mechanism of action may involve the inhibition of specific kinases that play a role in tumor growth and proliferation. For instance, compounds with similar structures have been shown to inhibit signaling pathways associated with cancer cell survival and proliferation.

Case Study : A study evaluating a related thieno[3,4-c]pyrazole compound demonstrated a dose-dependent reduction in cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Such findings suggest that this compound may possess similar properties.

Anti-inflammatory Effects

In addition to anticancer activity, this compound may also exhibit anti-inflammatory effects. Thieno[3,4-c]pyrazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings : An investigation into the anti-inflammatory properties of related compounds revealed their ability to significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests that this compound could similarly impact inflammatory responses.

The proposed mechanism of action for this compound involves:

  • Kinase Inhibition : Targeting specific kinases involved in cancer progression.
  • Cytokine Modulation : Reducing pro-inflammatory cytokine production.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Key Substituents Reference
Target Compound Thieno[3,4-c]pyrazole 2-methylbenzamide; (furan-2-yl)methyl carbamoyl -
N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide () Thieno[3,4-c]pyrazole 3,4-dimethylbenzamide; (4-fluorophenyl)methyl carbamoyl
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (Compound 21, ) Thiophene-pyrazole hybrid Nitro group; ethylthiophene carbamoyl
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide () Benzamide-pyridine hybrid Thiourea linkage; 4-methylpyridine
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (Compound 95a, ) Furan-carboxamide Isopropyl carbamoyl; methyl ester

Key Observations :

  • The target compound shares the thieno[3,4-c]pyrazole core with the analog in but differs in benzamide substituents (2-methyl vs. 3,4-dimethyl) and carbamoyl side chains (furan-2-ylmethyl vs. 4-fluorophenylmethyl). These differences influence lipophilicity and steric effects .
  • Compound 21 () replaces the benzamide with a nitro group, likely enhancing electron-withdrawing properties but reducing hydrogen-bonding capacity compared to the target compound .

Physicochemical Properties

Table 2: Spectroscopic and Physical Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) 1H NMR Highlights (δ ppm) Reference
Compound 21 () 297 NH (3320), C=O (1680), NO2 (1520) Aromatic H: 7.5-8.2; NH2: 4.3
Analog Not reported Likely NH ~3300, C=O ~1650 Aromatic H: ~7.0-8.0 (dimethyl)
Compound (2) () Not reported Not reported CH2: 3.4; NH2: 4.3; aromatic: 7.5-8.2

Analysis :

  • The target compound’s IR spectrum would likely show NH (~3300 cm⁻¹) and C=O (~1650–1680 cm⁻¹) stretches, consistent with amide functionalities in analogs .
  • 1H NMR signals for the 2-methylbenzamide group may align with aromatic protons in (δ 7.5–8.2) and methyl groups (δ ~2.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.